molecular formula C9H10N2O4S B6282136 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid CAS No. 1368435-70-4

4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid

Cat. No. B6282136
CAS RN: 1368435-70-4
M. Wt: 242.3
InChI Key:
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Description

Synthesis Analysis

This compound can be synthesized using various methods, including the condensation reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thiosemicarbazide. The synthesized compound can be purified using recrystallization with methanol or ethanol.


Molecular Structure Analysis

The molecular formula of this compound is C9H10N2O4S. It belongs to the family of benzothiadiazole derivatives. The InChI code is 1S/C9H10N2O4S/c12-9(13)7-1-3-8(4-2-7)11-6-5-10-16(11,14)15/h1-4,10H,5-6H2,(H,12,13) .


Physical And Chemical Properties Analysis

This compound is a stable white crystalline powder. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), DMF, and ethanol. It has a melting point of 261-264 °C and a boiling point of 529.1 °C. Its solubility in water is limited, with a reported solubility of 0.0038 g/L at 25 °C.

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. Given its potential applications in drug development, it may interact with biological systems in a variety of ways.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Proper precautions should be taken when handling this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid involves the reaction of 2-amino-1,3,4-thiadiazole with phthalic anhydride followed by hydrolysis of the resulting intermediate.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "phthalic anhydride", "sulfuric acid", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-1,3,4-thiadiazole (1.0 g, 0.01 mol) and phthalic anhydride (1.64 g, 0.01 mol) in 10 mL of sulfuric acid.", "Step 2: Heat the reaction mixture at 120°C for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.", "Step 4: Adjust the pH of the resulting solution to 7-8 using sodium hydroxide solution.", "Step 5: Filter the precipitate and wash it with water.", "Step 6: Dissolve the precipitate in hydrochloric acid and filter the solution.", "Step 7: Adjust the pH of the resulting solution to 7-8 using sodium hydroxide solution.", "Step 8: Filter the precipitate and wash it with water.", "Step 9: Dry the product in a vacuum oven at 60°C for 24 hours.", "Step 10: Obtain 4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid as a white solid (yield: 70-80%)." ] }

CAS RN

1368435-70-4

Product Name

4-(1,1-dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid

Molecular Formula

C9H10N2O4S

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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